Isosilybin

Description

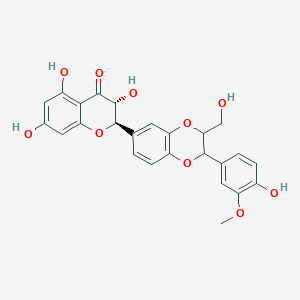

(2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one has been reported in Silybum marianum with data available.

flavanolignan from Silybum marianum

Propriétés

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-18-7-12(3-5-16(18)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20?,23-,24?,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQAOULAVFHKBX-DBMPWETRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858695 | |

| Record name | Isosilybinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72581-71-6 | |

| Record name | Isosilybin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72581-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isosilybinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72581-71-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Stereochemistry and Absolute Configuration of Isosilybin A and B

This guide provides a comprehensive overview of the stereochemical properties and absolute configuration of Isosilybin A and this compound B, two key flavonolignans found in milk thistle extract (silymarin). The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced structural details of these natural products.

Introduction

This compound A and this compound B are diastereomers, molecules with the same chemical formula and connectivity but differing in the three-dimensional arrangement of their atoms. This stereochemical difference can lead to significant variations in their biological activities, making a thorough understanding of their absolute configurations crucial for targeted drug design and development. The structural elucidation of these compounds has been a subject of extensive research, employing a combination of spectroscopic and crystallographic techniques.

Absolute Configuration

The absolute configuration of this compound A has been unequivocally determined as (2R, 3R, 7''R, 8''R) through single-crystal X-ray crystallography of its 7-(4-bromobenzoyl) derivative, which incorporated a heavy atom for unambiguous assignment.[1][2][3][4] This finding confirmed earlier assignments that were based on Electronic Circular Dichroism (ECD) spectroscopy, which compared the ECD spectra of the natural products to those of known dihydroflavonols and model compounds for the phenylpropanoid portion.[1][4]

This compound B is the (7''S, 8''S) diastereomer of this compound A, with the same (2R, 3R) configuration at the flavanone moiety.[5][6][7] Therefore, the absolute configuration of this compound B is (2R, 3R, 7''S, 8''S).[5][6][7]

The determination of the absolute configurations of both this compound A and B has been a critical step in understanding the structure-activity relationships of silymarin constituents.[8][9]

Quantitative Stereochemical Data

The following table summarizes key quantitative data related to the stereochemistry of this compound A and B.

| Parameter | This compound A | This compound B | Method | Reference |

| Absolute Configuration | (2R, 3R, 7''R, 8''R) | (2R, 3R, 7''S, 8''S) | X-ray Crystallography, ECD, NMR | [1][5][7] |

| Optical Rotation | Data not available in snippets | Data not available in snippets | Polarimetry | [5][10] |

| X-ray Crystallography Data (for 7-(4-bromobenzoyl)this compound A) | ||||

| Flack Parameter | 0.02(1) | - | X-ray Diffraction | [1][4] |

| R1 | 0.0484 | - | X-ray Diffraction | [1][4] |

| wR2 | 0.1037 | - | X-ray Diffraction | [1][4] |

| CCDC Deposition Code | 893140 | - | X-ray Diffraction | [1][4] |

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for replicating and building upon previous research. The following sections outline the key experimental protocols used in the stereochemical determination of this compound A and B.

This compound A and B are typically isolated from the silymarin complex extracted from the seeds of Silybum marianum. The separation of these diastereomers is a challenging process that involves a multi-step approach:

-

Sequential Silica Gel Column Chromatography: This initial step is used to separate the crude silymarin extract into fractions containing different flavonolignans.[5][10]

-

Preparative Reversed-Phase High-Performance Liquid Chromatography (HPLC): This technique is employed for the fine separation of the diastereomeric pairs of isosilybins.[5][10]

-

Recrystallization: Final purification of the isolated isomers is often achieved through recrystallization to obtain high-purity crystals suitable for analysis.[5][10]

The definitive determination of the absolute configuration of this compound A was achieved through X-ray crystallography of a heavy atom derivative.

-

Workflow for X-ray Crystallographic Analysis of this compound A Derivative

Workflow for the determination of the absolute configuration of this compound A.

-

Synthesis of the Heavy Atom Derivative: this compound A was reacted with 4-bromobenzoyl chloride to introduce a bromine atom into the molecule. The presence of this heavy atom allows for the reliable determination of the absolute stereochemistry.[1][3]

-

Crystallization: Single crystals of 7-(4-bromobenzoyl)this compound A suitable for X-ray diffraction were grown.

-

Data Collection: X-ray diffraction data were collected from the crystal.

-

Structure Solution and Refinement: The crystal structure was solved and refined. The final R-factor (R1) was 0.0484 for observed reflections, and the weighted R-factor (wR2) was 0.1037 for all reflections.[1][4] The goodness of fit (GOF) was 1.046.[1][4]

-

Determination of Absolute Configuration: The absolute configuration was determined by analyzing the anomalous scattering effects, resulting in a Flack parameter of 0.02(1), which confirms the assigned (2R, 3R, 7''R, 8''R) configuration with high confidence.[1][4]

ECD spectroscopy is a powerful technique for studying chiral molecules in solution and was instrumental in the initial assignment of the absolute configuration of silybin isomers.

-

Sample Preparation: Solutions of the purified this compound A and B are prepared in a suitable solvent, typically methanol or acetonitrile.

-

Spectral Acquisition: ECD spectra are recorded over a specific wavelength range.

-

Data Analysis and Interpretation: The signs and magnitudes of the Cotton effects in the ECD spectra are compared with those of reference compounds with known absolute configurations. For flavonolignans, the stereochemistry at the C-2 and C-3 positions of the flavanone ring and the C-7'' and C-8'' positions of the phenylpropanoid moiety are determined by comparing the spectral data with known dihydroflavonols and lignan model compounds, respectively.[1][4] The (2R, 3R) configuration of the 3-hydroxyflavanone moiety is characterized by a pair of positive-negative Cotton effects in the 270-290 nm and 320-330 nm ranges.[11]

While NMR is primarily used for determining the connectivity of a molecule, specific NMR techniques can provide information about the relative stereochemistry.

-

1D and 2D NMR Experiments: A comprehensive set of NMR experiments, including 1H, 13C, COSY, HMQC, and HMBC, are performed to assign all proton and carbon signals in the molecules.[5][10]

-

Coupling Constant Analysis: The magnitude of the coupling constants (J-values) between vicinal protons can provide information about their dihedral angle and thus their relative orientation (e.g., cis or trans). For this compound A and B, the trans configuration of the protons at C-2 and C-3, and at C-7'' and C-8'', was confirmed by the analysis of their coupling constants.[10]

-

NOESY Experiments: Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons. However, for the silybin and this compound isomers, the stereogenic centers of the flavanone and phenylpropanoid moieties are too distant to observe the necessary NOESY correlations to directly link their relative stereochemistries.[1]

Logical Relationship of Analytical Techniques

The determination of the absolute configuration of this compound A and B relies on a synergistic combination of analytical techniques.

-

Logical Flow of Stereochemical Elucidation

Logical workflow for the elucidation of the stereochemistry of this compound A and B.

Conclusion

The absolute configurations of this compound A and this compound B have been rigorously established through a combination of advanced analytical techniques. The definitive assignment of this compound A as (2R, 3R, 7''R, 8''R) by X-ray crystallography of a heavy atom derivative has solidified our understanding of this important natural product. Consequently, the stereochemistry of its diastereomer, this compound B, is confirmed as (2R, 3R, 7''S, 8''S). This detailed stereochemical knowledge is fundamental for future research into the distinct biological activities of these flavonolignans and for the development of stereochemically pure therapeutic agents.

References

- 1. Absolute Configuration of this compound A by X-ray Crystallography of the Heavy Atom Analogue 7-(4-Bromobenzoyl)this compound A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Absolute configuration of this compound A by X-ray crystallography of the heavy atom analogue 7-(4-Bromobenzoyl)this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Molecular structure and stereochemistry of silybin A, silybin B, this compound A, and this compound B, Isolated from Silybum marianum (milk thistle) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chirality Matters: Biological Activity of Optically Pure Silybin and Its Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cis–trans Isomerization of silybins A and B - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Preliminary In Vitro Studies on Isosilybin

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the foundational in vitro research conducted on Isosilybin, a key flavonolignan derived from milk thistle (Silybum marianum). It aims to consolidate quantitative data, detail experimental methodologies, and visualize key biological pathways and workflows to facilitate advanced research and drug development efforts.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary in vitro studies on this compound B, comparing its activity to its better-known counterparts, Silibinin and the broader Silymarin extract.

Table 1: Comparative Cytotoxicity in Liver Cell Lines

| Compound | Cell Line | Effect | Observation |

| This compound B | Hepa 1-6 (Mouse Hepatoma) | Stronger Cytotoxicity | More significant reduction in cell viability compared to Silymarin at 62.5 µg/mL.[1] |

| This compound B | HepG2 (Human Hepatoma) | Stronger Cytotoxicity | More significant reduction in cell viability compared to Silymarin at 62.5 µg/mL.[1] |

| This compound B | Non-tumor Hepatocytes | Lower Toxicity | Exhibits weaker cytotoxic effects compared to Silibinin and Silymarin, suggesting selective anti-tumor activity.[1][2] |

Table 2: Antioxidant Activity via DPPH Radical Scavenging Assay

| Compound | IC50 Value | Antioxidant Potency |

| Silymarin (SM) | 40 µg/mL | Highest |

| Silibinin (SB) | 250 µg/mL | Moderate |

| This compound B (IB) | 500 µg/mL | Lowest |

| Data indicates that while this compound B is part of the antioxidant-rich Silymarin complex, its individual radical scavenging capacity is lower than that of Silibinin and the complete extract.[1] |

Table 3: Anti-fibrotic Effects in TGF-β1 Stimulated Hepatocytes

| Compound | Target Gene | Effect | Efficacy |

| This compound B | Pro-fibrotic genes (e.g., Fn1) | mRNA Expression Reduction | More effective reduction compared to Silibinin.[1][3] |

| This compound B | Alanine Aminotransferase (ALT) | Reduced levels in culture medium | More effective reduction compared to Silibinin.[1][2] |

Detailed Experimental Protocols

The following methodologies are standard protocols employed in the in vitro assessment of this compound's biological activities.

Cell Culture and Maintenance

-

Cell Lines: Mouse liver hepatoma (Hepa 1-6), human liver hepatoma (HepG2), and non-tumor mouse liver cells (AML12) are commonly used.

-

Culture Medium: Cells are typically cultivated in Dulbecco's Modified Eagle Medium (DMEM).[1]

-

Supplementation: The medium is supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and other specific growth factors as required by the cell line (e.g., insulin-transferrin-selenium for AML12).

-

Incubation Conditions: Standard incubation is performed at 37°C in a humidified atmosphere containing 5% CO2.

Cytotoxicity Evaluation (MTT Assay)

-

Cell Seeding: Plate cells (e.g., HepaRG at 2.6 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours to allow for adherence.[4]

-

Compound Treatment: Prepare various concentrations of this compound (e.g., 10 µM to 300 µM) in the appropriate medium.[4] Remove the old medium from the wells and add the this compound-containing medium.

-

Incubation: Incubate the treated cells for a specified period (e.g., 24 hours).

-

MTT Addition: Remove the treatment medium and add 0.5 mg/mL of MTT solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[4]

-

Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as Dimethyl Sulfoxide (DMSO).

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control group.

Cell Cycle Analysis

-

Treatment: Treat cells with non-toxic concentrations of this compound B for 24 hours.

-

Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol and store them at -20°C.

-

Staining: Re-suspend the fixed cells in PBS containing RNase A and propidium iodide (PI).

-

Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is determined based on fluorescence intensity. Studies show this compound B induces G1 phase arrest in liver cancer cells.[1][2]

Gene Expression Analysis (RT-qPCR)

-

Cell Stimulation: For fibrosis studies, treat liver cells (e.g., AML12) with recombinant TGF-β1 to induce the expression of pro-fibrotic genes.

-

Treatment: Co-treat the stimulated cells with this compound B for 24 hours.

-

RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

qPCR: Perform quantitative PCR using gene-specific primers for target genes (e.g., fibronectin - Fn1) and a reference gene (e.g., GAPDH).

-

Data Analysis: Analyze the relative changes in gene expression using the comparative Ct (ΔΔCt) method. This compound B has been shown to effectively reduce the mRNA expression of pro-fibrotic genes.[1]

Visualized Pathways and Workflows

The following diagrams, rendered in DOT language, illustrate key mechanisms of action and experimental processes related to this compound research.

Caption: Logical diagram of this compound B's selective action on cell cycle progression.

Caption: this compound B's mechanism for inhibiting the pro-fibrotic signaling cascade.

Caption: A standardized workflow for assessing the in vitro effects of this compound B.

References

- 1. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. communities.springernature.com [communities.springernature.com]

- 4. In vitro Assessment of the Effects of Silybin on CYP2B6-mediated Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Extraction of Isosilybin

Authored by: Gemini AI

Publication Date: November 24, 2025

Abstract

Isosilybin, a prominent flavonolignan, has garnered significant scientific interest for its diverse pharmacological activities, including hepatoprotective, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the natural sources of this compound and the methodologies for its extraction and isolation. Detailed experimental protocols for various extraction techniques are presented, along with a comparative analysis of their efficiencies. Furthermore, this document elucidates the key signaling pathways modulated by this compound, offering insights into its mechanisms of action. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Sources of this compound

The primary and most commercially significant natural source of this compound is the seeds of the milk thistle plant, Silybum marianum (L.) Gaertn., a member of the Asteraceae family.[1][3] this compound is a component of silymarin, a complex mixture of flavonolignans extracted from milk thistle seeds.[1][2] Silymarin typically contains about 65-80% flavonolignans, with the remainder being fatty acids and polyphenolic compounds.[4][5]

This compound itself exists as two diastereomers: this compound A and this compound B.[6] Along with silybin (also a pair of diastereomers, silybin A and silybin B), silychristin, and silydianin, this compound is one of the major flavonolignans in silymarin.[7] The concentration of this compound in silymarin is generally lower than that of silybin, often constituting less than 5% of the total extract.[8][9] The biosynthesis of this compound in Silybum marianum involves the oxidative coupling of taxifolin (a flavonoid) and coniferyl alcohol (a phenylpropanoid).[10][11][12]

Extraction of this compound from Silybum marianum

The extraction of this compound is typically carried out as part of the overall extraction of the silymarin complex from milk thistle seeds, followed by purification steps to isolate the individual flavonolignans. Various extraction techniques have been developed, ranging from conventional solvent extraction to more modern, efficient methods.

Preliminary Sample Preparation

Prior to extraction, the seeds of Silybum marianum are ground into a fine powder to increase the surface area for solvent penetration. Often, a defatting step is employed using a non-polar solvent like n-hexane to remove lipids, which can interfere with the subsequent extraction of the more polar flavonolignans.

Extraction Methodologies

Several methods can be employed for the extraction of silymarin, each with its own advantages in terms of efficiency, solvent consumption, and extraction time.

This is a conventional and widely used method for the exhaustive extraction of phytoconstituents.

Experimental Protocol:

-

Place the powdered and defatted milk thistle seeds in a cellulose thimble.

-

Insert the thimble into the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with a suitable solvent, such as methanol or ethanol.

-

Heat the flask to initiate solvent vaporization. The vapor travels up a distillation arm and condenses in the condenser.

-

The condensed solvent drips into the thimble containing the plant material, initiating the extraction.

-

Once the solvent level in the thimble reaches the top of the siphon tube, the solvent and extracted compounds are siphoned back into the distilling flask.

-

This cycle is repeated for a prolonged period (typically 6-8 hours) to ensure complete extraction.

-

After extraction, the solvent is evaporated under reduced pressure to yield the crude silymarin extract.

UAE utilizes the energy of ultrasonic waves to enhance the extraction process.

Experimental Protocol:

-

Suspend the powdered milk thistle seeds in a suitable solvent (e.g., ethanol) in a beaker.

-

Place the beaker in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

-

Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 15-60 minutes).

-

Maintain the temperature of the mixture using a cooling bath if necessary.

-

After the extraction period, separate the solid material from the solvent by filtration or centrifugation.

-

Evaporate the solvent to obtain the crude extract.

MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.

Experimental Protocol:

-

Place the powdered milk thistle seeds and a suitable solvent (e.g., 80% methanol) in a microwave-safe extraction vessel.

-

Seal the vessel and place it in a microwave extraction system.

-

Apply microwave power (e.g., 400-800 W) for a short duration (e.g., 15-30 minutes).

-

After extraction and cooling, filter the mixture to separate the solid residue.

-

Concentrate the filtrate under vacuum to obtain the crude silymarin extract.

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.

Experimental Protocol:

-

Load the powdered milk thistle seeds into an extraction vessel.

-

Pump CO2 into the vessel and bring it to a supercritical state by controlling the temperature (e.g., 40-80°C) and pressure (e.g., 160-220 bar).

-

A co-solvent such as ethanol may be added to the supercritical CO2 to enhance the extraction of the moderately polar flavonolignans.

-

The supercritical fluid containing the extracted compounds flows into a separator where the pressure and/or temperature are changed, causing the CO2 to return to a gaseous state and the extract to precipitate.

-

The collected extract contains the silymarin complex.

Isolation of this compound

Pure this compound is isolated from the crude silymarin extract primarily through chromatographic techniques.

Experimental Protocol (Preparative HPLC):

-

Dissolve the crude silymarin extract in a suitable solvent (e.g., methanol).

-

Use a preparative high-performance liquid chromatography (HPLC) system equipped with a C18 column.

-

Employ a gradient elution mobile phase, typically consisting of a mixture of an acidified aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).

-

Inject the dissolved extract onto the column.

-

Monitor the eluent using a UV detector at a wavelength of approximately 288 nm.

-

Collect the fractions corresponding to the retention times of this compound A and this compound B.

-

Combine the respective fractions and evaporate the solvent to obtain the purified this compound isomers.

Quantitative Analysis

The quantification of this compound in extracts is performed using analytical HPLC with a UV or mass spectrometry (MS) detector. A standard curve is generated using a certified reference standard of this compound.

Table 1: Comparison of Extraction Methods for Silymarin (including this compound)

| Extraction Method | Typical Solvent(s) | Extraction Time | Temperature | Advantages | Disadvantages |

| Soxhlet Extraction | Methanol, Ethanol | 6 - 24 hours | Boiling point of solvent | High extraction efficiency, well-established | Time-consuming, large solvent consumption, potential for thermal degradation |

| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol | 15 - 60 minutes | Room temperature or slightly elevated | Fast, reduced solvent consumption, improved yield | Potential for localized heating, equipment cost |

| Microwave-Assisted Extraction (MAE) | Ethanol, Methanol | 1 - 30 minutes | Elevated | Very fast, high efficiency, reduced solvent use | Requires specialized equipment, potential for thermal degradation if not controlled |

| Pressurized Liquid Extraction (PLE) | Acetone, Methanol | 10 - 20 minutes | 100 - 125°C | Fast, efficient, low solvent consumption | High pressure and temperature, expensive equipment |

| Supercritical Fluid Extraction (SFE) | Supercritical CO2 with co-solvent (e.g., ethanol) | 1 - 4 hours | 40 - 80°C | "Green" solvent, tunable selectivity, no residual solvent | High initial investment, may require a co-solvent for polar compounds |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating various intracellular signaling pathways, particularly those involved in cancer and inflammation.

Anticancer Activity: Cell Cycle Arrest and Apoptosis

This compound has demonstrated significant anticancer effects, particularly in prostate and liver cancer models, by inducing cell cycle arrest and apoptosis.

-

Cell Cycle Arrest: this compound A and B can induce a G1 phase arrest in the cell cycle.[1][13][14] This is achieved by downregulating the expression of key cell cycle proteins, including cyclins (D1, D3, E, and A) and cyclin-dependent kinases (CDK2, CDK4).[1] Concurrently, this compound upregulates the expression of CDK inhibitors such as p21 and p27.[1]

-

Induction of Apoptosis: this compound triggers programmed cell death through both the intrinsic and extrinsic apoptotic pathways. It increases the cleavage of caspase-9 (intrinsic pathway) and caspase-3 (common executioner caspase), leading to the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1] this compound A has also been shown to activate the extrinsic pathway by increasing the levels of death receptor 5 (DR5) and cleaved caspase-8.[11]

Inhibition of Pro-survival Signaling Pathways

This compound's anticancer activity is further mediated by its ability to inhibit key pro-survival signaling pathways.

-

Akt/NF-κB Pathway: this compound A has been shown to decrease the phosphorylation of Akt at serine-473, thereby inactivating it.[11] This leads to the downstream inhibition of the nuclear factor-kappa B (NF-κB) pathway by reducing the nuclear translocation of its p50 and p65 subunits.[11] The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation.

-

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is another important oncogenic pathway. While much of the research has focused on the broader silymarin extract or its main component, silybin, evidence suggests that these flavonolignans can inhibit the phosphorylation of STAT3, preventing its activation and translocation to the nucleus where it would otherwise promote the transcription of genes involved in cell survival and proliferation.[10]

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by modulating key inflammatory signaling cascades.

-

MAPK Pathway: this compound A has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in the inflammatory response.[8] By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory cytokines.

-

NF-κB Pathway: As mentioned in the context of its anticancer effects, the inhibition of the NF-κB pathway by this compound is also a key mechanism of its anti-inflammatory action.[12] This leads to a reduction in the production of pro-inflammatory mediators such as TNF-α and IL-1β.[12]

Visualizations

Signaling Pathways

Caption: Signaling pathways modulated by this compound.

Experimental Workflow

Caption: Experimental workflow for this compound extraction.

Conclusion

This compound, a key bioactive constituent of Silybum marianum, continues to be a subject of intense research due to its promising therapeutic potential. This technical guide has provided a detailed overview of its natural sourcing and the various methodologies for its extraction and isolation. The choice of extraction method depends on factors such as desired yield, purity, processing time, and available resources, with modern techniques like UAE, MAE, and SFE offering significant advantages over conventional methods. The elucidation of the signaling pathways modulated by this compound, including those involved in cell cycle regulation, apoptosis, and inflammation, provides a solid foundation for further research and development of this compound as a potential therapeutic agent. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for the scientific community engaged in the exploration of this and other natural products.

References

- 1. This compound B and this compound A inhibit growth, induce G1 arrest and cause apoptosis in human prostate cancer LNCaP and 22Rv1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Silibinin and STAT3: A natural way of targeting transcription factors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multitargeted therapy of cancer by silymarin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lung Cancer Management with Silibinin: A Historical and Translational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties | Semantic Scholar [semanticscholar.org]

- 6. communities.springernature.com [communities.springernature.com]

- 7. Silybin and the liver: From basic research to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound A exhibits anti-inflammatory properties in rosacea by inhibiting MAPK pathway and M1 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Role of Silymarin in Cancer Treatment: Facts, Hypotheses, and Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound A induces apoptosis in human prostate cancer cells via targeting Akt, NF-κB, and androgen receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caringsunshine.com [caringsunshine.com]

- 13. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties | springermedizin.de [springermedizin.de]

- 14. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]

Isosilybin: A Minor Component of Silymarin with Major Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Silymarin, a complex of flavonolignans extracted from the seeds of milk thistle (Silybum marianum), is renowned for its hepatoprotective properties. While the most abundant and studied constituent of silymarin is silybin, a growing body of evidence suggests that its minor components play a significant role in its therapeutic effects. This technical guide focuses on isosilybin, a diastereoisomer of silybin, and its emerging role as a potent bioactive molecule. Although present in smaller quantities, this compound exhibits distinct and powerful pharmacological activities, particularly in the realms of cancer and fibrosis, making it a compelling candidate for further investigation and drug development. This document provides a comprehensive overview of this compound's quantitative presence in silymarin, detailed experimental protocols for its study, and a visualization of the key signaling pathways it modulates.

Data Presentation: Quantitative Composition of Silymarin

The relative abundance of individual flavonolignans in silymarin can vary depending on the plant's geographical origin and the extraction and processing methods used.[1] However, a general compositional analysis reveals the typical distribution of its major and minor components. This compound, comprising this compound A and this compound B, is considered a minor constituent.

| Component | Typical Percentage Range in Silymarin | Key Characteristics |

| Silybin (Silybin A and Silybin B) | 40% - 60% | Major bioactive component, extensively studied for its hepatoprotective effects.[2][3] |

| Silychristin | 15% - 25% | A major flavonolignan with demonstrated antioxidant and cytoprotective activities.[2][3] |

| Silydianin | 5% - 10% | Another significant component contributing to the overall therapeutic profile of silymarin.[2][3] |

| This compound (this compound A and this compound B) | < 5% - 10% | Minor components with potent and selective anticancer and antifibrotic properties.[2][3] |

| 2,3-Dehydrosilybin | < 5% | An oxidized derivative of silybin.[2] |

| Taxifolin | < 5% | A flavonoid precursor to silymarin flavonolignans.[2][3] |

| Isosilychristin | < 3% | An isomer of silychristin.[3] |

Experimental Protocols

Extraction and Isolation of this compound from Silymarin

The isolation of pure this compound from the complex silymarin mixture is a critical step for detailed pharmacological studies. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose.

a. General Silymarin Extraction:

-

Defatting: Powdered milk thistle seeds are first defatted using a non-polar solvent like n-hexane in a Soxhlet apparatus for several hours. This removes lipids that can interfere with subsequent extraction steps.

-

Flavonolignan Extraction: The defatted seed material is then extracted with a polar solvent, typically methanol or ethanol, again often using a Soxhlet apparatus, to obtain the crude silymarin extract.[4][5] Ultrasonic-assisted extraction has also been shown to be an efficient method.[5]

b. Preparative HPLC for this compound Isolation:

-

Column: A preparative reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution is often employed, starting with a higher proportion of an aqueous solvent (e.g., water with 0.1% formic acid) and gradually increasing the proportion of an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).[2][3]

-

Detection: A UV detector set at a wavelength of 288 nm is commonly used to monitor the elution of the flavonolignans.[2]

-

Fraction Collection: Fractions corresponding to the elution peaks of this compound A and this compound B are collected. The identity and purity of the isolated compounds are then confirmed using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Assessment of Anticancer Activity

a. Cell Viability Assay (MTT Assay):

This assay is used to determine the cytotoxic effects of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

-

Cell Seeding: Cancer cells (e.g., human prostate cancer LNCaP and 22Rv1 cells, or liver cancer Hepa 1-6 and HepG2 cells) are seeded in 96-well plates and allowed to attach overnight.[6][7]

-

Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

b. Cell Cycle Analysis by Flow Cytometry:

This method is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Cells are treated with a non-toxic concentration of this compound for a defined period (e.g., 24 hours).[7]

-

Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol.

-

Staining: The fixed cells are washed and stained with a solution containing a fluorescent DNA-intercalating agent, such as propidium iodide (PI), and RNase A to remove RNA.

-

Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined from the resulting DNA content histograms.

Evaluation of Antifibrotic Activity

a. In Vitro Model of Liver Fibrosis:

-

Cell Culture and Treatment: A suitable cell line, such as the mouse hepatocyte cell line AML12, is used.[7] Fibrosis is induced by treating the cells with transforming growth factor-beta 1 (TGF-β1).[7] The cells are co-treated with different concentrations of this compound.

-

Gene Expression Analysis (qRT-PCR): After the treatment period, total RNA is extracted from the cells. Quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the mRNA expression levels of key pro-fibrotic genes, such as fibronectin (Fn1) and alpha-smooth muscle actin (α-SMA). The relative gene expression is normalized to a housekeeping gene (e.g., GAPDH). A reduction in the expression of these genes indicates an antifibrotic effect.

Mandatory Visualizations

Signaling Pathways Modulated by this compound

Caption: this compound-induced G1 cell cycle arrest signaling pathway.

Caption: Inhibition of the TGF-β/Smad signaling pathway by this compound.

Conclusion

This compound, though a minor component of the silymarin complex, demonstrates significant and selective biological activities that warrant further investigation. Its potent anticancer effects, characterized by the induction of G1 cell cycle arrest in cancer cells with less toxicity to non-tumor cells, and its promising antifibrotic properties through the modulation of the TGF-β signaling pathway, highlight its therapeutic potential.[7] The detailed experimental protocols and an understanding of the molecular pathways provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound as a novel therapeutic agent. Future research focusing on in vivo studies and clinical trials is essential to translate these promising preclinical findings into tangible benefits for patients.

References

- 1. Silymarin and silibinin cause G1 and G2-M cell cycle arrest via distinct circuitries in human prostate cancer PC3 cells: a comparison of flavanone silibinin with flavanolignan mixture silymarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Validated UHPLC-Tandem Mass Spectrometry Method for Quantitative Analysis of Flavonolignans in Milk Thistle (Silybum marianum) Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simple and Rapid HPLC Separation and Quantification of Flavonoid, Flavonolignans, and 2,3-Dehydroflavonolignans in Silymarin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. hielscher.com [hielscher.com]

- 6. This compound B and this compound A inhibit growth, induce G1 arrest and cause apoptosis in human prostate cancer LNCaP and 22Rv1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Synthesis of Isosilybin A and Isosilybin B

For Researchers, Scientists, and Drug Development Professionals

Isosilybin A and this compound B, diastereomers of the flavonolignan silybin, are prominent bioactive components of silymarin, an extract from milk thistle (Silybum marianum).[1][2] Renowned for their potential therapeutic properties, particularly their potent activity against prostate cancer, the demand for stereochemically pure this compound A and this compound B for pharmacological studies has driven the development of sophisticated total synthesis strategies.[1][2] This technical guide provides an in-depth overview of the seminal total syntheses of these complex natural products, detailing the experimental protocols and quantitative data to support further research and development.

Total Synthesis of (-)-Isosilybin A

The first asymmetric total synthesis of (-)-Isosilybin A was accomplished by Scheidt and colleagues, employing a biomimetic, late-stage cyclization of a highly functionalized chalcone to construct the characteristic benzopyranone core.[1][2][3][4] This strategy allows for flexibility in accessing the entire isomeric family of silybin natural products.[1][2][4] The synthesis was achieved in 16 steps (longest linear).[2]

Synthesis of the Benzodioxane Aldehyde Fragment

The synthesis commenced with the preparation of the crucial benzodioxane aldehyde fragment.[1] Starting from commercially available vanillin, a series of reactions including Boc-protection, Horner-Wadsworth-Emmons olefination, Sharpless asymmetric dihydroxylation, and a Mitsunobu reaction were employed to construct the stereocenters of the benzodioxane ring system.[1][2][4]

Table 1: Quantitative Data for the Synthesis of the Benzodioxane Aldehyde Fragment

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Stereoselectivity |

| Boc-protection & HWE Olefination | Vanillin | 1. Boc₂O, DMAP, CH₂Cl₂ 2. (EtO)₂P(O)CH₂CO₂Et, NaH, THF | Cinnamate | 86 (2 steps) | - |

| DIBAL-H Reduction & Dihydroxylation | Cinnamate | 1. DIBAL-H, CH₂Cl₂ 2. AD-mix β, t-BuOH/H₂O | Enantioenriched Triol | 69 | - |

| Mesylation & Epoxidation | Enantioenriched Triol | 1. MsCl, Et₃N, CH₂Cl₂ 2. K₂CO₃, MeOH | Enantioenriched Epoxide | 58 (2 steps) | 99:1 er |

| Mitsunobu Reaction | Enantioenriched Epoxide, Aldehyde precursor | DIAD, PPh₃, THF | Epoxy Ether | 91 | >20:1 dr |

| Co(III)-catalyzed Epoxide Opening | Epoxy Ether | Co(salen), H₂O | Diol | 84 (2 steps) | - |

| Palladium-catalyzed Deallylation & Mitsunobu Ring Closure | Diol | 1. Pd(PPh₃)₄, PhSiH₃, CH₂Cl₂ 2. DIAD, PPh₃, THF | Benzodioxane Aldehyde Fragment | 66 (2 steps) | - |

Biomimetic Cyclization and Final Steps

The synthesized benzodioxane aldehyde was then subjected to an aldol condensation with a protected 2',4',6'-trisubstituted acetophenone to yield the chalcone precursor.[5] The key step, a biomimetic cyclization of this chalcone, was optimized using a cinchona alkaloid-derived urea catalyst to afford the flavanone core with good diastereoselectivity.[1] The synthesis was completed through a Rubottom oxidation to install the C3 hydroxyl group, followed by global deprotection.[4]

Table 2: Quantitative Data for the Completion of (-)-Isosilybin A Synthesis

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) |

| Aldol Condensation | Benzodioxane Aldehyde, Acetophenone derivative | LiHMDS, THF, -78 °C to rt | Chalcone | - | - |

| Biomimetic Cyclization | Chalcone | Urea catalyst F, MeCN | MOM-protected Flavanone | - | 83:17 |

| Global MOM-protection | Flavanone | MOMCl, DIPEA, DMAP, CH₂Cl₂ | MOM-protected Flavanone | 72 | - |

| Rubottom Oxidation | MOM-protected Flavanone | 1. TMSCl, Et₃N 2. LiHMDS, -78 °C 3. DMDO | α-hydroxy Flavanone | 73 | - |

| Global Deprotection | α-hydroxy Flavanone | pTsOH·H₂O, MeOH | (-)-Isosilybin A | - | - |

Experimental Protocols: Key Steps in (-)-Isosilybin A Synthesis

Biomimetic Chalcone Cyclization: To a solution of the chalcone (1.0 equiv) in acetonitrile (0.05 M) was added the urea catalyst F (30 mol %). The reaction mixture was stirred at room temperature for 36 hours. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography to afford the desired flavanone.

Rubottom Oxidation: To a solution of the MOM-protected flavanone (1.0 equiv) and triethylamine (5.0 equiv) in dichloromethane (0.1 M) at 0 °C was added trimethylsilyl chloride (4.0 equiv). The reaction was stirred for 30 minutes, after which it was cooled to -78 °C and a solution of LiHMDS (1.1 equiv) in THF was added dropwise. After 1 hour, a solution of dimethyldioxirane (DMDO) in acetone was added. The reaction was quenched with saturated aqueous ammonium chloride and extracted with dichloromethane. The combined organic layers were dried over sodium sulfate, filtered, and concentrated. The crude product was then treated with dilute aqueous HCl to afford the α-hydroxy flavanone.

Total Synthesis of this compound B

The first total synthesis of this compound B was reported by Inai and colleagues.[6] Their strategy features a modified Julia-Kocienski olefination, the construction of the benzodihydropyran ring via a quinomethide intermediate, and a final oxidation step.[6]

Synthesis of Key Fragments

The synthesis commenced with the preparation of two key fragments: an m-NPT sulfone and a benzodioxane aldehyde.[6] The synthesis of the aldehyde involved a Sharpless asymmetric dihydroxylation to establish the required stereochemistry.[7]

Table 3: Quantitative Data for the Synthesis of this compound B Precursors

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| Synthesis of m-NPT sulfone | Known phenol | Multi-step sequence | m-NPT sulfone | - |

| Synthesis of Benzodioxane Aldehyde | p-hydroxybenzaldehyde derivative, protected glycerol | 1. Mitsunobu reaction 2. Multi-step sequence including quinomethide formation (dr = 4:1) | Aldehyde | 81 (from addition step) |

Assembly and Completion of the Synthesis

The two fragments were coupled using a modified Julia-Kocienski olefination.[6][7] The resulting intermediate underwent an acid-promoted cyclization, proceeding through a quinomethide intermediate, to form the flavanolignan skeleton.[6][7] The synthesis was completed by a stepwise oxidation of the benzylic position.[7]

Table 4: Quantitative Data for the Completion of this compound B Synthesis

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| Modified Julia-Kocienski Olefination | m-NPT sulfone, Aldehyde | KHMDS, THF, -78 °C | Olefin | 75 |

| Acid-promoted Cyclization | Olefin | PPTS, CH₂Cl₂ | Benzodihydropyran | 80 |

| Oxidation | Benzodihydropyran | 1. TBSOTf, 2,6-lutidine 2. DDQ 3. nor-AZADO, PhI(OAc)₂ | Protected this compound B | 45 (3 steps) |

| Deprotection | Protected this compound B | TBAF, THF | This compound B | 85 |

Experimental Protocols: Key Steps in this compound B Synthesis

Modified Julia-Kocienski Olefination: To a solution of the m-NPT sulfone (1.2 equiv) in THF at -78 °C was added KHMDS (1.1 equiv). After stirring for 30 minutes, a solution of the aldehyde (1.0 equiv) in THF was added. The reaction mixture was stirred at -78 °C for 1 hour and then allowed to warm to room temperature. The reaction was quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate, filtered, and concentrated. The residue was purified by column chromatography.

Acid-Promoted Cyclization via Quinomethide Intermediate: To a solution of the olefin intermediate (1.0 equiv) in dichloromethane at 0 °C was added pyridinium p-toluenesulfonate (PPTS) (0.2 equiv). The reaction mixture was stirred at room temperature for 2 hours. The mixture was then washed with saturated aqueous sodium bicarbonate and brine, dried over sodium sulfate, filtered, and concentrated. The crude product was purified by column chromatography to yield the benzodihydropyran.

Synthetic Pathways and Workflows

The following diagrams illustrate the core synthetic strategies for this compound A and this compound B.

Caption: Synthetic workflow for (-)-Isosilybin A.

Caption: Synthetic workflow for this compound B.

Conclusion

The total syntheses of this compound A and this compound B represent significant achievements in natural product synthesis, providing access to these stereochemically complex and biologically important molecules. The strategies outlined in this guide, from the biomimetic cyclization for this compound A to the Julia-Kocienski olefination and quinomethide-mediated cyclization for this compound B, offer robust and adaptable platforms for the generation of these compounds and their analogues. This detailed information serves as a valuable resource for researchers in medicinal chemistry and drug development, facilitating further investigation into the therapeutic potential of the isosilybins.

References

- 1. Microbial transformations of chalcones: hydroxylation, O-demethylation, and cyclization to flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A biomimetic strategy to access the silybins: total synthesis of (-)-isosilybin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Biomimetic Strategy to Access the Silybins: Total Synthesis of (−)-Isosilybin A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Total Synthesis of (+)-Silybin A [jstage.jst.go.jp]

Isosilybin: A Comprehensive Technical Review of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: Isosilybin, a key flavonolignan found in milk thistle (Silybum marianum), is emerging from the shadow of its more studied sibling, silibinin, as a potent therapeutic agent in its own right. Comprising two primary diastereoisomers, this compound A and this compound B, this compound has demonstrated significant promise in preclinical studies, particularly in the realms of oncology and liver disease. This technical guide provides an in-depth review of the current scientific literature on this compound's therapeutic potential, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways.

Hepatoprotective and Anti-Fibrotic Properties

This compound B has shown notable anti-fibrotic properties. In in-vitro models of liver fibrosis induced by Transforming Growth Factor-beta 1 (TGF-β1), this compound B was effective at reducing the mRNA expression of pro-fibrotic genes.[1][2][3] This suggests a potential therapeutic role in mitigating the progression of liver diseases characterized by fibrosis.[1][3]

Anti-Fibrotic Effects on Gene Expression

| Gene | Effect of this compound B | Model System | Reference |

| Fibronectin (Fn1) | Reduced mRNA expression | TGF-β1 stimulated AML12 cells | [1] |

| Actin Alpha 2 (Acta2) | Reduced mRNA expression | TGF-β1 stimulated AML12 cells | [2] |

| Collagen Type I Alpha 1 (Col1a1) | Reduced mRNA expression | TGF-β1 stimulated AML12 cells | [2] |

Experimental Protocol: In Vitro Model of TGF-β1-Induced Fibrosis

This protocol outlines the methodology used to assess the anti-fibrotic potential of this compound B in a well-established in vitro model.

-

Cell Culture: Mouse normal liver hepatocytes (AML12 cell line) are cultured in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, 1X Insulin-Transferrin-Selenium, and 40 ng/mL dexamethasone.

-

Induction of Fibrosis: To induce a fibrotic response, the cultured AML12 cells are incubated with recombinant TGF-β1.[1][2] This cytokine is a key mediator of fibrosis and stimulates the expression of extracellular matrix proteins.

-

Treatment: Cells are treated with this compound B at non-toxic concentrations.

-

Endpoint Analysis: After a 24-hour incubation period, the cells are harvested, and total RNA is extracted.

-

Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the mRNA expression levels of key pro-fibrotic genes, such as Fibronectin (Fn1), Actin Alpha 2 (Acta2), and Collagen Type I Alpha 1 (Col1a1).[2]

Signaling Pathway: this compound B in TGF-β1-Induced Fibrosis

Caption: this compound B's anti-fibrotic mechanism via TGF-β signaling.

Anticancer Activity

This compound, particularly this compound B, has demonstrated significant anticancer properties, showing greater cytotoxicity towards liver cancer cells compared to its parent compound, silibinin, while being less toxic to non-tumor hepatocytes.[1] Its anticancer effects are also well-documented in prostate cancer, where both this compound A and B have been shown to inhibit growth, induce G1 cell cycle arrest, and trigger apoptosis.[4][5]

Cytotoxicity in Liver Cancer

This compound B exhibits selective cytotoxicity, a desirable trait for an anticancer agent. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized below.

| Cell Line | Cell Type | Compound | IC50 (µg/mL) | Reference |

| AML12 | Non-tumor mouse hepatocytes | This compound B | 108 ± 9 | [1] |

| Hepa1-6 | Mouse hepatoma | This compound B | 70 ± 3 | [1] |

| HepG2 | Human hepatocellular carcinoma | This compound B | 121 ± 15 | [1] |

Experimental Protocol: Cell Viability (MTT) Assay

The following protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

-

Cell Seeding: Cancer cells (e.g., Hepa1-6, HepG2) are seeded in a 96-well plate at a density of 1.5 x 10^4 cells/well and cultured for 24 hours at 37°C.[1]

-

Treatment: The culture medium is replaced with a medium containing various concentrations of this compound B (or other test compounds). The final concentration of the solvent (e.g., DMSO) should be kept constant and non-toxic (e.g., ≤ 0.25%).

-

Incubation: The cells are incubated with the compound for a specified period, typically 24 hours.[1]

-

MTT Addition: After incubation, the medium is discarded, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: The plate is incubated for a further 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals. These crystals are then dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

-

Absorbance Reading: The absorbance of the resulting solution is measured using a microplate spectrophotometer at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

G1 Cell Cycle Arrest in Prostate Cancer

A key mechanism of this compound's anticancer activity is the induction of cell cycle arrest at the G1 phase.[4][5][6] This is achieved through the modulation of several key regulatory proteins.

| Protein Target | Effect of this compound A & B | Reference |

| Cyclin D1, D3, E, A | Decreased levels | [4][5] |

| Cyclin-dependent kinases (CDK2, CDK4) | Decreased levels | [4][5] |

| p21, p27 | Increased levels | [4][5] |

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This protocol details the steps for analyzing the cell cycle distribution of a cell population using flow cytometry.

-

Cell Culture and Treatment: Cells (e.g., LNCaP, 22Rv1 prostate cancer cells) are cultured and treated with this compound at the desired concentration and for the appropriate duration (e.g., 24-48 hours).

-

Cell Harvesting: Adherent cells are detached using trypsin, and both floating and adherent cells are collected to ensure all phases of the cell cycle are represented.

-

Fixation: The cells are washed with phosphate-buffered saline (PBS) and then fixed in cold 70% ethanol while vortexing to prevent clumping.[7][8] The cells can be stored at -20°C for several weeks after fixation.

-

Staining: The fixed cells are washed again with PBS to remove the ethanol. To ensure only DNA is stained, the cells are treated with RNase A to degrade RNA.[7][8][9] Propidium iodide (PI) staining solution is then added. PI intercalates with DNA, and its fluorescence is proportional to the amount of DNA in the cell.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. The data is used to generate a histogram of DNA content, which allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway: this compound-Induced G1 Cell Cycle Arrest

Caption: this compound's mechanism for inducing G1 cell cycle arrest.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies in healthy volunteers have characterized the plasma concentrations of this compound A and this compound B after oral administration of milk thistle extract.

Pharmacokinetic Parameters of this compound Isomers in Humans

| Parameter | This compound A | This compound B | Dosing | Reference |

| Cmax (ng/mL) | 6.1 ± 2.9 | 22.0 ± 10.7 | Single 175 mg dose | [10] |

| Cmax (ng/mL) | 18.2 ± 13.5 | 46.4 ± 31 | Single 350 mg dose | [10] |

| Cmax (ng/mL) | 24.7 ± 11.8 | 75.8 ± 32.3 | Single 525 mg dose | [10] |

| Apparent Clearance | Higher | Lower | - | [11] |

Pharmacokinetic analyses indicate that silymarin flavonolignans, including this compound, are rapidly absorbed and eliminated, with short half-lives.[11][12] The disposition of these compounds is stereoselective, with this compound B having a significantly lower apparent clearance than this compound A.[11]

Experimental Workflow Overview

The following diagram provides a general workflow for the preclinical evaluation of this compound's therapeutic potential.

Caption: General workflow for preclinical evaluation of this compound.

Conclusion

This compound, particularly this compound B, demonstrates significant therapeutic potential as an anticancer and anti-fibrotic agent. Its selective cytotoxicity towards cancer cells and its ability to modulate key signaling pathways involved in cell cycle progression and fibrosis make it a compelling candidate for further drug development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in their efforts to translate the preclinical promise of this compound into clinical applications. Future research should focus on in vivo efficacy studies and the development of formulations to enhance its bioavailability.

References

- 1. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties | springermedizin.de [springermedizin.de]

- 3. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound B and this compound A inhibit growth, induce G1 arrest and cause apoptosis in human prostate cancer LNCaP and 22Rv1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 9. docs.research.missouri.edu [docs.research.missouri.edu]

- 10. An Assessment of Pharmacokinetics and Antioxidant Activity of Free Silymarin Flavonolignans in Healthy Volunteers: A Dose Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An assessment of pharmacokinetics and antioxidant activity of free silymarin flavonolignans in healthy volunteers: a dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and metabolic profile of free, conjugated, and total silymarin flavonolignans in human plasma after oral administration of milk thistle extract - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Structural Differences Between Silybin and Isosilybin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silybin and isosilybin, the primary flavonolignans derived from milk thistle (Silybum marianum), are constitutional isomers that exhibit distinct physicochemical properties and biological activities. While often studied as a mixture under the name silibinin, a comprehensive understanding of their individual characteristics is paramount for targeted drug development and mechanistic studies. This technical guide provides a detailed comparative analysis of the structural differences between silybin and this compound, focusing on their stereochemistry, physicochemical properties, and differential biological effects. Experimental protocols for their separation and identification are outlined, and their distinct impacts on key signaling pathways are visualized.

Core Structural and Stereochemical Differences

Silybin and this compound are regioisomers, both arising from the oxidative coupling of taxifolin and coniferyl alcohol. The fundamental structural difference lies in the ether linkage between the taxifolin and coniferyl alcohol moieties. In silybin , the connection is at the C-7' position of the coniferyl alcohol moiety to the oxygen at the C-3' position of the taxifolin moiety. In contrast, This compound features this linkage at the C-7' position of the coniferyl alcohol moiety to the oxygen at the C-4' position of the taxifolin moiety.[1][2]

Furthermore, both silybin and this compound are mixtures of two diastereomers, designated as A and B, which differ in their stereochemistry at the C-7' and C-8' positions of the dihydrobenzodioxane ring. The stereochemical configurations for each isomer are as follows[3][4]:

-

Silybin A: 2R, 3R, 7'R, 8'R

-

Silybin B: 2R, 3R, 7'S, 8'S

-

This compound A: 2R, 3R, 7'R, 8'R

-

This compound B: 2R, 3R, 7'S, 8'S

This seemingly subtle variation in connectivity and stereochemistry gives rise to significant differences in their three-dimensional structures, which in turn dictates their interactions with biological targets.

Comparative Physicochemical Properties

The structural isomerism of silybin and this compound, along with their diastereomeric forms, influences their physicochemical properties. These differences are critical for understanding their pharmacokinetics and for the development of analytical methods for their separation and quantification.

| Property | Silybin A | Silybin B | This compound A | This compound B |

| Molecular Formula | C₂₅H₂₂O₁₀ | C₂₅H₂₂O₁₀ | C₂₅H₂₂O₁₀ | C₂₅H₂₂O₁₀ |

| Molecular Weight | 482.44 g/mol | 482.44 g/mol | 482.44 g/mol | 482.44 g/mol |

| Optical Rotation [α]D | +20.0° (c 0.3, acetone)[5] | -1.07° (c 0.3, acetone)[5] | +48.15° (c 0.2, CHCl₃) | -23.55° (c 0.2, CHCl₃) |

| pKa (for silybin) | 5-OH: 6.63, 7-OH: 7.95[2] | 5-OH: 6.63, 7-OH: 7.95[2] | Not explicitly reported | Not explicitly reported |

| Water Solubility (for silybin) | <50 µg/mL[6] | <50 µg/mL[6] | Not explicitly reported | Not explicitly reported |

Differential Biological Activities

The structural nuances between silybin and this compound isomers translate into notable differences in their biological activities. While the silybin mixture (silibinin) is known for its hepatoprotective effects, studies on the purified isomers have revealed distinct and sometimes more potent activities, particularly in the context of cancer therapy.

Anticancer Activity

This compound isomers, particularly this compound B, have demonstrated superior antiproliferative effects in various cancer cell lines compared to silybin isomers.

| Cell Line | IC₅₀ (µM) - Silybin A | IC₅₀ (µM) - Silybin B | IC₅₀ (µM) - this compound A | IC₅₀ (µM) - this compound B |

| LNCaP (Prostate) | >120 | ~90 | ~60 | ~30 |

| DU145 (Prostate) | >120 | ~90 | ~32 | ~20.5[7] |

| PC3 (Prostate) | >120 | ~30 | ~60 | ~30 |

Note: IC₅₀ values are approximate and can vary based on experimental conditions.

Antioxidant Activity

While silymarin as a whole is recognized for its antioxidant properties, the individual components exhibit a range of activities. Interestingly, taxifolin, the precursor flavonoid, shows the most potent radical scavenging activity. Among the flavonolignans, this compound isomers have been found to be less active than silybin isomers in some assays.

| Assay | EC₅₀ (µM) - Silybin A | EC₅₀ (µM) - Silybin B | EC₅₀ (µM) - this compound A | EC₅₀ (µM) - this compound B |

| DPPH Radical Scavenging | 115 | 133 | 855[8] | 813[8] |

Note: A lower EC₅₀ value indicates higher antioxidant activity.

Pregnane X Receptor (PXR) Antagonism

Silybin and this compound have been identified as antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism. This activity is significant for potential drug-herb interactions.

| Compound | IC₅₀ (µM) for PXR Antagonism |

| Silybin | 135 |

| This compound | 74 |

Experimental Protocols

Preparative HPLC Separation of Silybin and this compound Diastereomers

Objective: To isolate the four main diastereomers (silybin A, silybin B, this compound A, this compound B) from a crude silymarin extract.

Methodology:

-

Sample Preparation: Dissolve the silymarin extract in a suitable solvent. Tetrahydrofuran (THF) is effective for achieving high concentrations (>100 mg/mL), overcoming the poor solubility of silymarin in methanol or water.[9]

-

Chromatographic System:

-

Column: A reversed-phase C18 column is commonly used. For preparative scale, a larger diameter and particle size are employed (e.g., 250 x 21.2 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of methanol and an acidic aqueous solution (e.g., 1% acetic acid in water) is typically effective.[10] An alternative is a gradient of methanol and water containing 0.1% formic acid.[7]

-

Flow Rate: Adjust the flow rate according to the column dimensions, typically in the range of 15-20 mL/min for preparative columns.

-

Detection: UV detection at 288 nm is suitable for these compounds.

-

-

Elution Gradient (Example):

-

Start with a lower concentration of methanol (e.g., 30-40%) and gradually increase the methanol concentration over a period of 60-90 minutes. The exact gradient profile will need to be optimized based on the specific column and system used.

-

-

Fraction Collection: Collect the eluting peaks corresponding to the individual isomers. The typical elution order is silychristin, silydianin, silybin A, silybin B, this compound A, and this compound B.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of each isolated isomer.

References

- 1. This compound B and this compound A inhibit growth, induce G1 arrest and cause apoptosis in human prostate cancer LNCaP and 22Rv1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HiFSA fingerprinting applied to isomers with near-identical NMR spectra: the silybin/isosilybin case - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Milk thistle and prostate cancer: differential effects of pure flavonolignans from Silybum marianum on antiproliferative end points in human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular structure and stereochemistry of silybin A, silybin B, this compound A, and this compound B, Isolated from Silybum marianum (milk thistle) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Silibinin Derivatives as Anti-Prostate Cancer Agents: Synthesis and Cell-Based Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound B: a potential novel therapeutic agent with hepatoprotective, anticancer and antifibrotic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Isosilybin In Vitro Cytotoxicity Assays

Introduction

Isosilybin, a flavonolignan found in the milk thistle extract silymarin, has demonstrated notable potential as an anticancer agent. Like its more studied isomer silybin, this compound exhibits cytotoxic effects against various cancer cell lines. Emerging research indicates that this compound B, in particular, shows greater cytotoxicity towards liver cancer cells compared to silybin, while displaying lower toxicity in non-tumorigenic cells, suggesting a favorable therapeutic window[1][2][3][4][5]. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using standard cell viability and apoptosis assays.

Data Presentation

The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell viability. The following table summarizes the reported IC50 values for this compound B in liver cancer cell lines after 24 hours of treatment.

| Cell Line | Cancer Type | IC50 (µg/mL) | Assay Method | Reference |

| Hepa1-6 | Murine Hepatoma | 70 ± 3 | MTT | [1] |

| HepG2 | Human Hepatocellular Carcinoma | 121 ± 15 | MTT | [1] |

| AML12 | Normal Murine Hepatocyte | > 125 | MTT | [1] |

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol outlines the determination of cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

-

This compound (A or B)

-

Cancer cell lines (e.g., HepG2, Hepa1-6)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions.

-

Include a vehicle control (medium with the same concentration of the solvent) and a blank control (medium only).

-

-

Incubation:

-

Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

Plot the percentage of cell viability against the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay

This protocol describes the detection of apoptosis using Annexin V, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and Propidium Iodide (PI), a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membranes.

Materials:

-

This compound (A or B)

-

Cancer cell lines

-

Complete cell culture medium

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

-